molecular formula C12H13N5O B2624699 N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415603-91-5

N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2624699
CAS No.: 2415603-91-5
M. Wt: 243.27
InChI Key: VJBXZRPNQYLTKY-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide: is a heterocyclic compound that features a pyrazole ring fused to a cyclopenta[c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclization to Form the Cyclopenta[c]pyridazine Core: The pyrazole derivative is then subjected to cyclization reactions with appropriate reagents to form the cyclopenta[c]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities and biological activities.

    Pyridazine Derivatives: These compounds have a similar core structure and are often studied for their medicinal properties.

    Pyrazole Derivatives: Compounds with pyrazole rings are widely used in medicinal chemistry and have diverse biological activities.

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-17-7-9(6-13-17)14-12(18)11-5-8-3-2-4-10(8)15-16-11/h5-7H,2-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBXZRPNQYLTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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